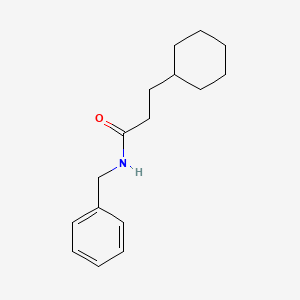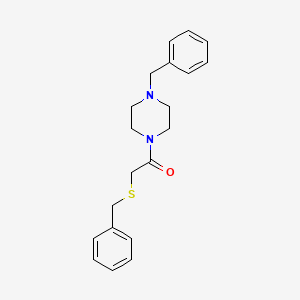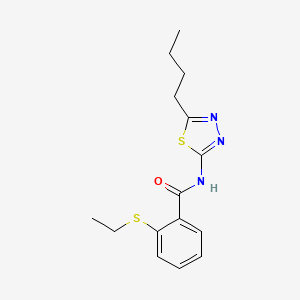![molecular formula C17H21N3O2S B11169721 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11169721.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-methoxybenzyl chloride in the presence of a base.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the substituted thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and inflammation.
Chemical Research: The compound serves as a model for studying the reactivity and properties of thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s methoxybenzyl group and thiadiazole ring are crucial for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-(2-methoxy-5-nitrobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-22-14-10-6-5-9-13(14)11-15-19-20-17(23-15)18-16(21)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,20,21) |
InChI Key |
SFQXTSBPVSZMID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B11169638.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate](/img/structure/B11169646.png)
![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B11169672.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11169674.png)

![N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169678.png)
![4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11169681.png)
![2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169685.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![4-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11169696.png)
